Cas no 63908-03-2 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-)
![1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- structure](https://www.kuujia.com/scimg/cas/63908-03-2x500.png)
63908-03-2 structure
Product name:1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
- 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethy l}phenyl hydrogen sulfate
- RAC ALBUTEROL-4-SULFATE
- rac Albuterol-4-sulfate DISCONTINUED
- rac Albuterol-4-sulfateDISCONTINUED
- a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethano
- a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethanol
- FT-0661468
- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-(sulfooxy)-
- (4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl) hydrogen sulfate
- 2CX9CN85QM
- 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(SULFOOXY)-
- Q27254574
- UNII-2CX9CN85QM
- [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate
- [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulate
- CHEBI:186295
- Salbutamol 4-O-sulfate
- Albuterol-4-sulfate, (+/-)-
- Albuterol-4-O-sulfate
- (+/-)-albuterol-4-sulfate
- 2-(Hydroxymethyl)-4-(1-hydroxy-2-((2-methyl-2-propanyl)amino)ethyl)phenyl hydrogen sulfate
- 63908-03-2
- 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenyl hydrogen sulfate
- DB-226689
-
- Inchi: InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)
- InChI Key: FPMLHYFHLRTRMB-UHFFFAOYSA-N
- SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O
Computed Properties
- Exact Mass: 319.108959g/mol
- Surface Charge: 0
- XLogP3: -2.5
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 7
- Monoisotopic Mass: 319.108959g/mol
- Monoisotopic Mass: 319.108959g/mol
- Topological Polar Surface Area: 125Ų
- Heavy Atom Count: 21
- Complexity: 413
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.357
- Melting Point: 153-155°C
- PSA: 124.47000
- LogP: 2.25370
1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- Related Literature
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
63908-03-2 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-) Related Products
- 5874-97-5(Metaproterenol hemisulfate)
- 7683-59-2(4-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,2-diol)
- 13392-18-2(Fenoterol)
- 23031-25-6(Terbutaline)
- 18559-94-9(rac Albuterol)
- 299-95-6(Isoprenaline sulphate)
- 23031-32-5(Terbutaline sulfate)
- 134-72-5(2-(Methylamino)-1-phenylpropan-1-ol sulfate)
- 7460-12-0(Pseudoephedrine sulfate)
- 586-06-1(5-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,3-diol)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk
